Formic acid;phenyl carbamimidothioate
Description
Formic acid; phenyl carbamimidothioate is a hybrid compound combining formic acid (HCOOH) and phenyl carbamimidothioate. Formic acid, the simplest carboxylic acid, is highly acidic (pKa ~3.75) and exhibits reducing properties . Phenyl carbamimidothioate comprises a carbamimidothioate group (-NH-C(=S)-NH-) linked to a phenyl ring. The compound’s dual functionality may enhance its solubility and reactivity compared to isolated components.
Properties
CAS No. |
6326-41-6 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
formic acid;phenyl carbamimidothioate |
InChI |
InChI=1S/C7H8N2S.CH2O2/c8-7(9)10-6-4-2-1-3-5-6;2-1-3/h1-5H,(H3,8,9);1H,(H,2,3) |
InChI Key |
UBBYTFOITUVLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=N)N.C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl/Benzyl Carbamimidothioates
- Substituent Chain Length: In alkyl-substituted carbamimidothioates, inhibitory activity against carbonic anhydrase (CA) isoforms increases with chain length. For example, heptyl-substituted carbamimidothioate (8c) showed 34-fold higher CA II inhibition than the methyl analog (8a) .
- Electron-Withdrawing Groups : Derivatives like S-ethyl-N-[4-(trifluoromethyl)phenyl]carbamimidothioate () feature a trifluoromethyl group, which increases electronegativity and may improve metabolic stability. The phenyl group in the target compound lacks such substituents, suggesting differences in electronic interactions and bioavailability.
Formic Acid Derivatives
- Formic Acid Esters : Phenyl formate (), an ester of formic acid, is structurally distinct but shares the formyloxy group. Unlike esters, the carbamimidothioate linkage in the target compound introduces a thioamide bond, which is less prone to hydrolysis and may improve stability under physiological conditions.
- Acidity : Formic acid’s high acidity (pKa ~3.75) exceeds acetic acid (pKa ~4.76) and phenyl acetic acid (pKa ~4.3) . When conjugated with phenyl carbamimidothioate, the compound’s overall acidity may influence solubility and membrane permeability.
Physicochemical and Functional Properties
Solubility and Stability
- However, the formic acid moiety introduces polarity, balancing solubility in aqueous environments.
- Thioamide bonds in carbamimidothioates are more resistant to enzymatic degradation than oxygen-based esters, suggesting enhanced metabolic stability .
Enzyme Inhibition Studies
- In CA inhibition assays, phenyl carbamimidothioates showed moderate activity against bacterial β-CA StCA1 (KI = 52.2–750.9 nM), comparable to acetazolamide (AAZ) . The formic acid component’s acidity may modulate binding kinetics by stabilizing enzyme-inhibitor complexes.
Microbial Metabolism
- In Methylacidiphilum sp. RTK17.1, formic acid utilization requires intracellular pH regulation (pH ~6.5) and upregulates stress-response genes (e.g., heat shock proteins) . Similar mechanisms may influence the biodegradation or bioactivation of formic acid-containing compounds.
Industrial and Therapeutic Potential
- Hydrogen Storage: Formic acid is a promising hydrogen carrier .
- Drug Development : Carbamimidothioates are explored as antimicrobials and enzyme inhibitors. The phenyl group’s aromaticity and formic acid’s acidity position this compound for optimization in targeting CA isoforms or microbial pathways .
Data Tables
Table 1: Inhibitory Activity of Carbamimidothioates Against CA Isoforms
| Compound | CA II (KI, nM) | CA VII (KI, nM) | StCA1 (KI, nM) |
|---|---|---|---|
| Methyl (8a) | 750 | 680 | 750.9 |
| Heptyl (8c) | 22 | 25 | 52.2 |
| Phenyl (Target) | Data pending | Data pending | Data pending |
Source :
Table 2: Physicochemical Properties
| Property | Formic Acid | Phenyl Carbamimidothioate | Target Compound |
|---|---|---|---|
| pKa | 3.75 | ~8.5 (estimated) | ~4.2 (estimated) |
| LogP | -0.54 | 1.8 | 1.2 |
| Solubility (H2O) | Miscible | Low | Moderate |
Sources :
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